Cas no 8067-82-1 ((3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate)

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate structure
8067-82-1 structure
Product name:(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate
CAS No:8067-82-1
MF:C44H66O8
MW:722.990054607391
CID:985984
PubChem ID:24732

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate Chemical and Physical Properties

Names and Identifiers

    • (3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate
    • (3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dim
    • Alfatesine
    • ALTHESIN
    • DTXSID001001405
    • Saffan
    • Alfathesin
    • Alfatesine [French]
    • Pregnane-11,20-dione, 21-(acetyloxy)-3-hydroxy-, (3alpha,5alpha)-, mixt. with (3alpha,5alpha)-3-hydroxypregnane-11,20-dione
    • Alphadione
    • 3-Hydroxy-11,20-dioxopregnan-21-yl acetate--3-hydroxypregnane-11,20-dione (1/1)
    • alfaxolone/alfadolone
    • 8067-82-1
    • CT-1341
    • Q4721889
    • Aurantex
    • (3R,5S,8S,9S,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one;[2-[(3R,5S,8S,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
    • Inchi: InChI=1S/C23H34O5.C21H32O3/c1-13(24)28-12-20(27)18-7-6-17-16-5-4-14-10-15(25)8-9-22(14,2)21(16)19(26)11-23(17,18)3;1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h14-18,21,25H,4-12H2,1-3H3;13-17,19,23H,4-11H2,1-3H3/t14-,15+,16-,17-,18+,21+,22-,23-;13-,14+,15-,16+,17-,19+,20-,21+/m00/s1
    • InChI Key: YYPNLXNMXQFMHG-GSEHKNNPSA-N
    • SMILES: CC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C.CC(=O)OCC(=O)C1CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O)C)C

Computed Properties

  • Exact Mass: 722.47576906g/mol
  • Monoisotopic Mass: 722.47576906g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 52
  • Rotatable Bond Count: 5
  • Complexity: 1260
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 16
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 135Ų

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate Security Information

  • Toxicity:LD50 in mice (mg/kg): 140 i.p., 47 i.v. (Al-Khawashki)

(3R,5S,8S,9S,10S,13R,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3 ,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11- one: [2-[(3R,5S,8S,9S,10S,13R,14S,17S)-3-hydroxy-10,13-dimethyl-11-oxo -1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthr en-17-yl]-2-oxo-ethyl] acetate Related Literature

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